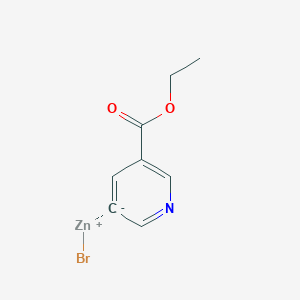
(5-(Ethoxycarbonyl)pyridin-3-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. The presence of the ethoxycarbonyl group and the pyridinyl ring makes it a versatile reagent in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide typically involves the reaction of (5-(Ethoxycarbonyl)pyridin-3-yl)magnesium bromide with zinc bromide in tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Tetrahydrofuran.
Reagents: (5-(Ethoxycarbonyl)pyridin-3-yl)magnesium bromide and zinc bromide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Continuous flow systems: For efficient mixing and reaction control.
Purification: Techniques such as distillation or crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide undergoes several types of chemical reactions, including:
Cross-coupling reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Substitution reactions: Where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions
Reagents: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Conditions: Mild temperatures, typically between 50-100°C, and inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions include:
Biaryl compounds: Formed through Suzuki-Miyaura coupling.
Substituted pyridines: Resulting from substitution reactions.
Scientific Research Applications
(5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biologically active molecules for drug development.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide involves the transfer of the pyridinyl group to a palladium catalyst in cross-coupling reactions. The palladium catalyst facilitates the formation of a new carbon-carbon bond between the pyridinyl group and an aryl halide. The molecular targets and pathways involved include:
Palladium catalyst: Acts as a mediator in the cross-coupling reaction.
Aryl halides: React with the pyridinyl group to form biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide: Similar structure but with a methoxycarbonyl group at the 6-position.
(5-chloropyridin-2-yl)zinc bromide: Contains a chlorine atom instead of the ethoxycarbonyl group.
(5-(Trifluoromethyl)pyridin-2-yl)zinc bromide: Features a trifluoromethyl group at the 5-position.
Uniqueness
(5-(Ethoxycarbonyl)pyridin-3-yl)zinc bromide is unique due to the presence of the ethoxycarbonyl group, which imparts specific reactivity and selectivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex organic molecules where precise control over the reaction outcome is required.
Properties
Molecular Formula |
C8H8BrNO2Zn |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
bromozinc(1+);ethyl 3H-pyridin-3-ide-5-carboxylate |
InChI |
InChI=1S/C8H8NO2.BrH.Zn/c1-2-11-8(10)7-4-3-5-9-6-7;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
NVRQTTRQTYTDMQ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CN=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


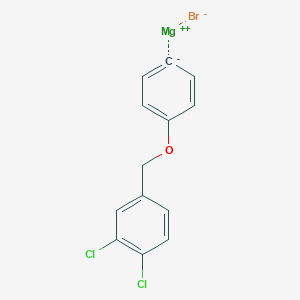
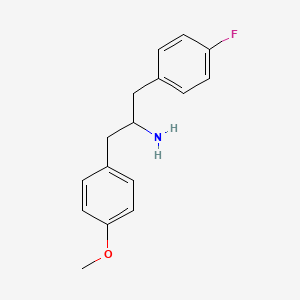
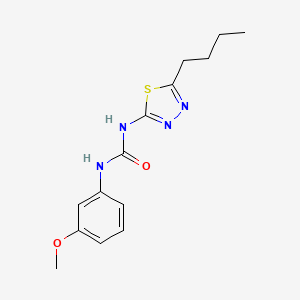
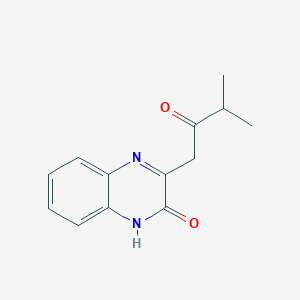


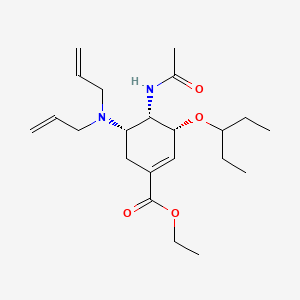
![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14881338.png)
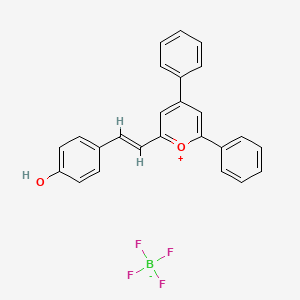
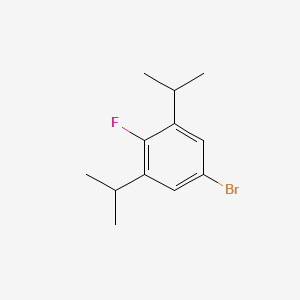

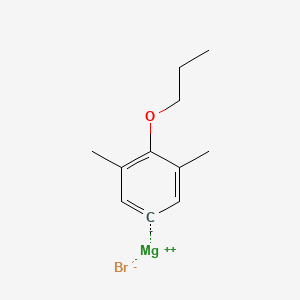
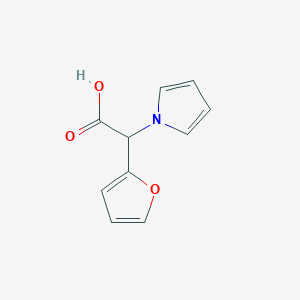
![4-[(Carboxymethyl)amino]butanoic acid HCl](/img/structure/B14881388.png)
